5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid is a heterocyclic compound that features a benzo[b]thiophene moiety fused with a chlorinated isonicotinic acid. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the benzo[b]thiophene and isonicotinic acid functionalities endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions of alkynes or through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom in the isonicotinic acid can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Shares the benzo[b]thiophene core but differs in functional groups.
2-Chloroisonicotinic acid: Contains the isonicotinic acid moiety but lacks the benzo[b]thiophene structure.
Thiophene derivatives: Similar heterocyclic compounds with varying substituents.
Uniqueness
5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid is unique due to the combination of the benzo[b]thiophene and chlorinated isonicotinic acid moieties, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-13-6-9(14(17)18)10(7-16-13)12-5-8-3-1-2-4-11(8)19-12/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSKVMBBWSTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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